1-Bromo-2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenyl)benzene
Overview
Description
1-Bromo-2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenyl)benzene is a halogenated aromatic compound characterized by the presence of multiple fluorine atoms and a bromine atom on a benzene ring. This compound is notable for its high degree of fluorination, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenyl)benzene typically involves the bromination of a highly fluorinated benzene derivative. One common method includes the reaction of 2,3,5,6-tetrafluorobenzoic acid potassium salt with bromotrichloromethane in the presence of a solvent like dimethylformamide (DMF). The reaction mixture is heated to around 140°C, and the product is distilled off .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include nucleophiles like amines or thiols, often under basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used under inert atmospheres.
Major Products:
- Substitution reactions yield derivatives where the bromine atom is replaced by another functional group.
- Coupling reactions produce biaryl compounds with extended aromatic systems .
Scientific Research Applications
1-Bromo-2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenyl)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Employed in the development of fluorinated compounds for biological studies.
Medicine: Investigated for its potential in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-Bromo-2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenyl)benzene exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of multiple reactive sites. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to interact with various molecular targets and pathways. These interactions are crucial in its applications in material science and pharmaceuticals .
Comparison with Similar Compounds
- 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
- 2,3,4,5,6-Pentafluorobenzyl bromide
Comparison: 1-Bromo-2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenyl)benzene is unique due to the high degree of fluorination and the presence of both bromine and pentafluorophenyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds .
Properties
IUPAC Name |
1-bromo-2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12BrF9/c13-3-8(18)4(14)1(5(15)9(3)19)2-6(16)10(20)12(22)11(21)7(2)17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEUYSNHMAGQQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12BrF9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401546 | |
Record name | 1-bromo-2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1038-65-9 | |
Record name | 1-bromo-2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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